4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine
Overview
Description
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.12084340 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Morpholine-Catalyzed Synthesis
A significant application of morpholine in scientific research is its role in catalyzing the synthesis of compounds containing a chromene core. For example, morpholine has been utilized as a catalyst in the one-pot multicomponent synthesis of dihydropyrano[c]chromene, highlighting the importance of reducing the use of potentially toxic and hazardous materials. This approach is valued for its simplicity, good yields, mild conditions, and lower costs, showcasing morpholine's utility in green chemistry (Heravi, M., Zakeri, M., & Mohammadi, N., 2011).
DNA-PK Inhibitors Synthesis
Another notable application involves the synthesis of key intermediates for DNA-dependent protein kinase (DNA-PK) inhibitors, such as the compound "2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate," which is crucial for the development of potent DNA-PK inhibitors like NU7441. This work has led to improved methods for the synthesis of such intermediates, demonstrating the compound's relevance in developing therapeutic agents (Rodriguez Aristegui, S., Desage El-Murr, M., Golding, B., Griffin, R., & Hardcastle, I., 2006).
Physicochemical Properties Study
Morpholine derivatives have also been studied for their physicochemical properties, such as in the work on "4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one." These studies employ advanced computational methods to understand the structural and electronic properties of morpholine derivatives, contributing to a deeper understanding of their potential applications in various fields, including material science and drug design (Priyanka, Srivastava, S., & Katiyar, D., 2016).
Multi-Component Reactions
The role of morpholine in facilitating multi-component reactions, such as the formation of spiro 2-amino-3-cyanopyrano[3,2-c]chromene derivatives, highlights its versatility in organic synthesis. Such reactions are pivotal for generating complex molecules with potential applications in medicinal chemistry and drug discovery (Pansuriya, A. M., Savant, M., Bhuva, C. V., Singh, J., & Naliapara, Y., 2009).
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl(morpholin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-5-7-17-8-6-15)12-9-11-3-1-2-4-13(11)18-10-12/h1-4,12H,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUKBSZYOYTQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC3=CC=CC=C3OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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